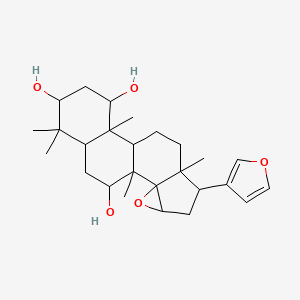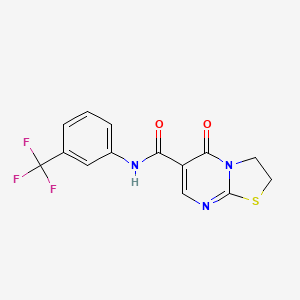
Clondronate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clondronate(2-) is the dianion resulting from the removal of two protons from clondronic acid. It is a conjugate base of a clodronic acid.
A diphosphonate which affects calcium metabolism. It inhibits bone resorption and soft tissue calcification.
Applications De Recherche Scientifique
Pharmacological Properties and Therapeutic Efficacy
- Bone Resorption Diseases : Clodronate demonstrates efficacy in diseases with enhanced bone resorption like Paget's disease, hypercalcaemia of malignancy, and osteolytic bone metastases. Early reports suggest potential efficacy in osteoporosis treatment (Plosker & Goa, 1994).
Orthodontic Applications
- Orthodontic Tooth Movement : Local administration of clodronate significantly reduces orthodontic tooth movement and inhibits root resorption in rats, suggesting potential as an orthodontic treatment adjunct (Liu et al., 2004).
Mechanisms of Action in Bone Remodelling
- Bone Remodelling : Clodronate, a non-aminated bisphosphonate, inhibits bone resorption. Studies reveal its effectiveness in postmenopausal osteoporosis and conditions of excessive bone resorption (Ghinoi & Brandi, 2002).
Formulations and Use in Osteoporosis
- Osteoporosis Treatment : Clodronic acid shows effectiveness in maintaining or improving bone mineral density in osteoporosis. Different formulations (oral, intramuscular, intravenous) have demonstrated efficacy and tolerability (Frediani, Cavalieri & Cremonesi, 2009).
Prevention of Immobilization Bone Loss
- Prevention of Bone Loss : Clodronate prevents acute bone loss in immobilization, as observed in paraplegic patients, without causing mineralization defects or other side-effects (Minaire et al., 1987).
Reduction of Metastases in Breast Cancer
- Breast Cancer Metastasis : Clodronate significantly reduces the incidence and number of new bony and visceral metastases in women with breast cancer at high risk for distant metastases (Diel et al., 1998).
Use in Osteolysis Due to Malignancy
- Osteolysis in Cancer : Clodronate inhibits lytic bone destruction, prevents fractures, relieves bone pain, and may reduce hypercalcaemia mortality and morbidity in osteolysis due to malignancy (Elomaa & Blomqvist, 1995).
Safety and Tolerability in Bone Diseases
- Safety and Tolerability : Clinical studies with 1930 patients show that clodronate therapy does not have clinically significant side-effects, confirming its tolerability and safety in the treatment of bone disease (Mian et al., 1991).
Molecular Mechanisms of Action
- Inhibition of Mitochondrial ADP/ATP Translocase : Clodronate metabolite AppCCl(2)p inhibits mitochondrial oxygen consumption by competitively inhibiting the ADP/ATP translocase, contributing to osteoclast apoptosis and inhibition of bone resorption (Lehenkari et al., 2002).
Anabolic Effects on Articular Chondrocytes
- Articular Chondrocytes : Clodronate induces an anabolic effect on primary articular chondrocytes, increasing extracellular matrix biosynthesis and accumulation, mediated through the purinergic receptor pathway (Rosa et al., 2014).
Propriétés
Nom du produit |
Clondronate(2-) |
|---|---|
Formule moléculaire |
CH2Cl2O6P2-2 |
Poids moléculaire |
242.87 g/mol |
Nom IUPAC |
[dichloro-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate |
InChI |
InChI=1S/CH4Cl2O6P2/c2-1(3,10(4,5)6)11(7,8)9/h(H2,4,5,6)(H2,7,8,9)/p-2 |
Clé InChI |
ACSIXWWBWUQEHA-UHFFFAOYSA-L |
SMILES |
C(P(=O)(O)[O-])(P(=O)(O)[O-])(Cl)Cl |
SMILES canonique |
C(P(=O)(O)[O-])(P(=O)(O)[O-])(Cl)Cl |
Synonymes |
Acid, Clodronic Acid, Dichloromethanediphosphonic Biphosphonate, Dichloromethylene Bonefos Cl2MDP Clodronate Clodronate Disodium Clodronate Sodium Clodronic Acid Dichloromethane Diphosphonate Dichloromethanediphosphonate Dichloromethanediphosphonic Acid Dichloromethylene Biphosphonate Dichloromethylene Diphosphonate Dichloromethylenebisphosphonate Diphosphonate, Dichloromethane Diphosphonate, Dichloromethylene Disodium, Clodronate Sodium, Clodronate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




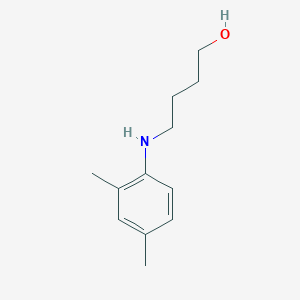
![6-(1,3-benzodioxol-5-yl)-N-[(3-methylphenyl)methyl]-4-quinazolinamine](/img/structure/B1228062.png)
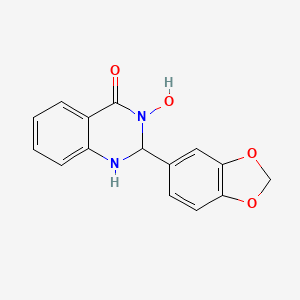
![2-[[2-(3,4-dimethoxyphenyl)-5-methyl-4-oxazolyl]methylsulfinyl]-N-[3-(1-pyrrolidinyl)propyl]acetamide](/img/structure/B1228065.png)
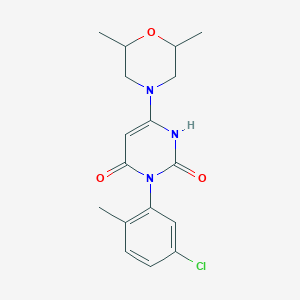
![2-[2-(2-chlorophenyl)-1-benzimidazolyl]-N-(2-propan-2-ylphenyl)acetamide](/img/structure/B1228072.png)

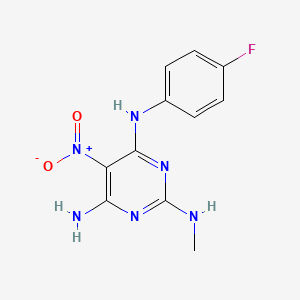
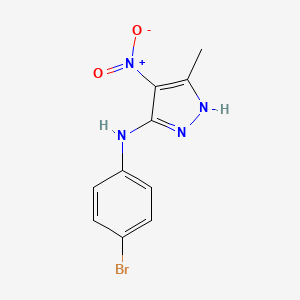
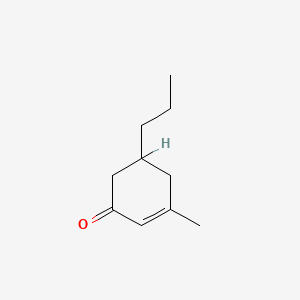
![2-[(3,4-Dihydroxy-5-nitrophenyl)methylidene]propanedinitrile](/img/structure/B1228077.png)
